Cimpuciclib tosylate
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Overview
Description
Cimpuciclib (tosylate) is a cyclin-dependent kinase inhibitor that exhibits antineoplastic properties. It is primarily used in research settings to study its effects on cell cycle regulation and cancer treatment. The compound is known for its ability to inhibit cyclin-dependent kinase 4, which plays a crucial role in cell division and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimpuciclib (tosylate) involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Cimpuciclib (tosylate) involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment is essential to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Cimpuciclib (tosylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Cimpuciclib (tosylate) has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of cyclin-dependent kinase inhibition and its effects on chemical reactions.
Biology: Investigated for its role in cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antineoplastic properties.
Industry: Utilized in the development of new drugs and chemical compounds for various applications
Mechanism of Action
Cimpuciclib (tosylate) exerts its effects by selectively inhibiting cyclin-dependent kinase 4. This inhibition disrupts the cell cycle, preventing the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation. The compound targets the cyclin-dependent kinase 4-cyclin D complex, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Ribociclib: Inhibits cyclin-dependent kinase 4 and 6, used in cancer treatment.
Abemaciclib: Targets cyclin-dependent kinase 4 and 6, with applications in oncology.
Uniqueness
Cimpuciclib (tosylate) is unique due to its specific inhibition of cyclin-dependent kinase 4, making it a valuable tool for studying the role of this kinase in cell cycle regulation. Its tosylate form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C37H43FN8O4S |
---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methylpyridin-3-yl]methanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C30H35FN8O.C7H8O3S/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21;1-6-2-4-7(5-3-6)11(8,9)10/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37);2-5H,1H3,(H,8,9,10) |
InChI Key |
GHPZVWMOCAVFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6 |
Origin of Product |
United States |
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